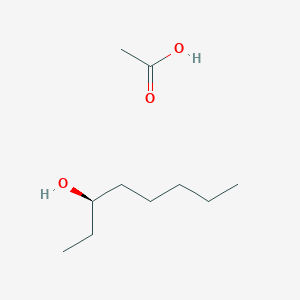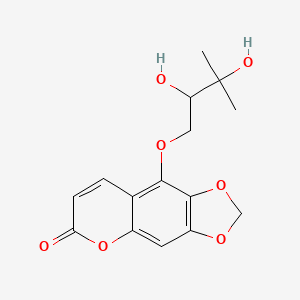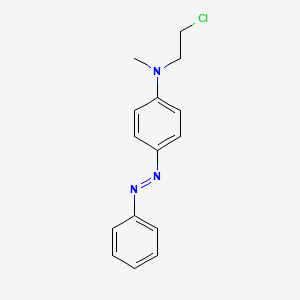
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide is a complex organic compound with the molecular formula C29H26N2O2. This compound is known for its unique structural properties, which include two benzoyl groups and two phenyl groups attached to a pentanediamide backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide typically involves the reaction of benzoyl chloride with N1,N~5~-diphenylpentanediamide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibenzoyl-N~1~,N~5~-bis(4-chlorophenyl)pentanediamide
- 2,4-Dibenzoyl-N~1~,N~5~-bis(4-methylphenyl)pentanediamide
Uniqueness
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
51264-61-0 |
|---|---|
Molekularformel |
C31H26N2O4 |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
2,4-dibenzoyl-N,N'-diphenylpentanediamide |
InChI |
InChI=1S/C31H26N2O4/c34-28(22-13-5-1-6-14-22)26(30(36)32-24-17-9-3-10-18-24)21-27(29(35)23-15-7-2-8-16-23)31(37)33-25-19-11-4-12-20-25/h1-20,26-27H,21H2,(H,32,36)(H,33,37) |
InChI-Schlüssel |
LVOWHSNCTQJBIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


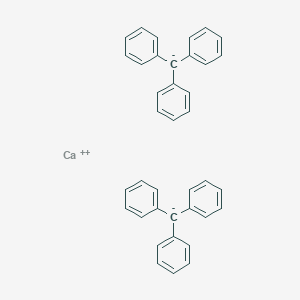
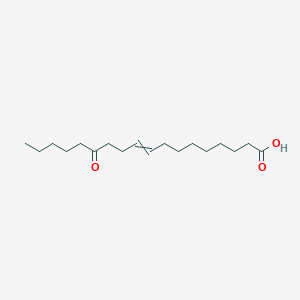
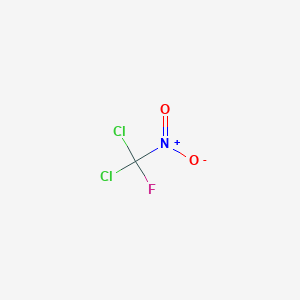
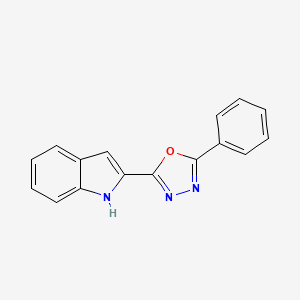
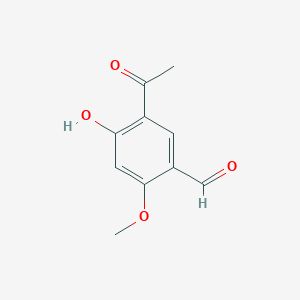
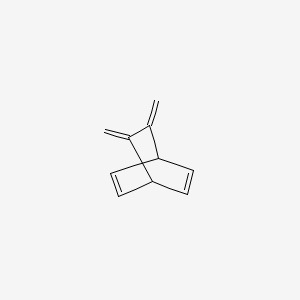
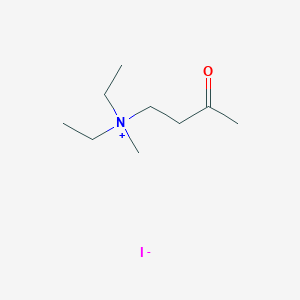


![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)

